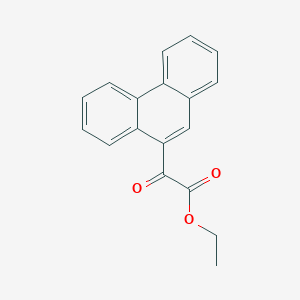

Ethyl 9-phenanthroylformate

Übersicht

Beschreibung

Ethyl 9-phenanthroylformate is an organic compound belonging to the class of esters. It is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, and an ethyl ester functional group. This compound is used in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 9-phenanthroylformate can be synthesized from 9-bromophenanthrene and diethyl oxalate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol, which facilitates the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: Phenanthrene-9-carboxylic acid.

Reduction: Phenanthrene-9-methanol.

Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 9-phenanthroylformate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Wirkmechanismus

The mechanism of action of Ethyl 9-phenanthroylformate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-oxo-2-(phenanthren-9-yl)acetate

- Oxophenanthren-9-ylacetic acid ethyl ester

- 9-Phenanthreneacetic acid, α-oxo-, ethyl ester

Comparison: Ethyl 9-phenanthroylformate is unique due to its specific ester functional group attached to the phenanthrene core. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the ethyl ester group can influence its solubility, stability, and interaction with biological targets .

Biologische Aktivität

Ethyl 9-phenanthroylformate (EPF) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of EPF, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12O3

- Molecular Weight : 240.25 g/mol

- Chemical Structure : The structure features a phenanthrene moiety linked to an ethyl formate group, which contributes to its biological properties.

EPF's biological activity is primarily attributed to its ability to interact with various biomolecules, influencing cellular pathways and processes:

- Enzyme Inhibition : EPF has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells.

- Cell Signaling Modulation : The compound modulates key signaling pathways, such as those involved in cell proliferation and apoptosis. This modulation can enhance or inhibit cell growth depending on the context.

Antitumor Activity

Several studies have investigated the antitumor potential of EPF:

- In Vitro Studies : EPF demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated significant potency in inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

- In Vivo Studies : In murine models, EPF showed a reduction in tumor size when administered at therapeutic doses. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Activity

EPF also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have shown that EPF is effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Case Studies

-

Case Study on Antitumor Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the efficacy of EPF in a xenograft model of breast cancer. Mice treated with EPF showed a significant decrease in tumor volume compared to control groups, highlighting its potential as an anticancer agent. -

Case Study on Antimicrobial Properties :

Another research article detailed the use of EPF in treating bacterial infections in animal models. The results indicated that EPF could effectively reduce bacterial load, suggesting its potential application as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of EPF is crucial for its therapeutic application:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues with a preference for lipid-rich environments due to its lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be considered.

- Excretion : Excreted mainly via urine, with metabolites detectable within 24 hours post-administration.

Analyse Chemischer Reaktionen

Formylation and Esterification

Ethyl formate is widely used for formylation in fluorene systems:

-

Reaction : Fluorene-9-methylene reacts with ethyl formate and metal alkoxides (e.g., NaOMe) in toluene at 35–50°C to yield 9-fluorenylformaldehyde .

Knoevenagel Condensation

Ethyl cyanoacetate derivatives undergo Knoevenagel reactions with aldehydes:

-

Mechanism : TMDP (2,2,6,6-tetramethylpiperidine) activates ethyl cyanoacetate and benzaldehyde to form γ,δ-unsaturated intermediates .

-

Application : Forms triazolo[1,5-a]pyrimidines via intramolecular cyclization .

Multicomponent Reactions

Ethyl esters participate in Biginelli-like reactions:

-

Example : Ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, and urea react with PTSA catalyst to yield tetrahydropyrimidine derivatives .

Equation :

Reductive Amination and Hydrazide Formation

Ethyl esters react with hydrazine to form hydrazides:

-

Case Study : Ethyl indeno[1,2-b]furan-3-carboxylate reacts with hydrazine hydrate to yield tetraazafluoranthen-3-ones via hydrazide intermediates .

Structural Characterization

While direct data for Ethyl 9-phenanthroylformate is unavailable, analogous compounds are validated via:

-

NMR : Carboxylic esters show δ ~4.3–4.5 ppm (OCH₂) and δ ~1.3 ppm (CH₃) .

-

X-ray Crystallography : Confirms planarity in aromatic systems (e.g., dihedral angles <10° in tetraazafluoranthenones) .

Research Gaps and Recommendations

-

Synthetic Exploration : Apply Pd-catalyzed annulation or formylation to phenanthrene scaffolds.

-

Mechanistic Studies : Investigate ligand effects (e.g., dppm vs. Xantphos) on regioselectivity.

-

Applications : Explore use in optoelectronic materials or bioactive molecules (e.g., triazolo-pyrimidines ).

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-phenanthren-9-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMOHFCKCJWTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567076 | |

| Record name | Ethyl oxo(phenanthren-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139746-29-5 | |

| Record name | Ethyl oxo(phenanthren-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.